5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1305712-42-8
VCID: VC3375614
InChI: InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
SMILES: CCN1C(=O)CC2=C1C=CC(=C2)N.Cl
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

CAS No.: 1305712-42-8

Cat. No.: VC3375614

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride - 1305712-42-8

Specification

CAS No. 1305712-42-8
Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
IUPAC Name 5-amino-1-ethyl-3H-indol-2-one;hydrochloride
Standard InChI InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
Standard InChI Key YJBUBWXCFOPBOF-UHFFFAOYSA-N
SMILES CCN1C(=O)CC2=C1C=CC(=C2)N.Cl
Canonical SMILES CCN1C(=O)CC2=C1C=CC(=C2)N.Cl

Introduction

5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. This compound is particularly interesting due to its structural features, which include an amino group at the 5-position and an ethyl group at the 1-position of the indole ring. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Synthesis Methods

The synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves several steps, starting from readily available indole precursors. The process may include alkylation, reduction, and amination reactions to introduce the ethyl and amino groups. The final step involves converting the base form into its hydrochloride salt to enhance stability and solubility.

Synthesis Steps:

  • Alkylation: Introduce the ethyl group at the 1-position using an alkylating agent.

  • Reduction: Reduce the indole ring to form the 2,3-dihydro derivative.

  • Amination: Introduce the amino group at the 5-position.

  • Salt Formation: Convert the base into its hydrochloride salt.

Research Findings

Research on 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is limited, but studies on similar indole compounds suggest potential applications in drug development due to their ability to interact with biological targets.

Key Findings:

  • Pharmacological Potential: Indole derivatives have shown promise in various therapeutic areas.

  • Chemical Stability: The hydrochloride salt form enhances stability, making it suitable for further research.

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